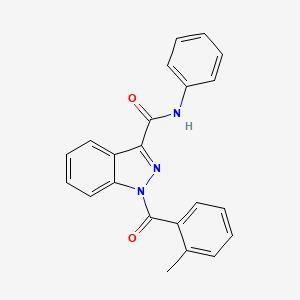

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Description

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

1-(2-methylbenzoyl)-N-phenylindazole-3-carboxamide |

InChI |

InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)22(27)25-19-14-8-7-13-18(19)20(24-25)21(26)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |

InChI Key |

QQOFTTCJSNKCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Aminophenylacetic Acid Derivatives

Alternative Routes via Iodination and Cross-Coupling

The MDPI study (2020) demonstrates ICA synthesis via iodination of indazole at C3 using iodine/KOH in DMF, yielding 3-iodo-1H-indazole, which is subsequently carboxylated via carbonylation. This method, however, is less atom-economical compared to direct cyclization.

Regioselective N1-Benzoylation of Indazole-3-Carboxylic Acid

Introducing the 2-methylbenzoyl group at N1 without competing N2 acylation is critical. The Crocetti et al. (2011) protocol for N-benzoylindazole derivatives provides a template:

Benzoylation Conditions

Solvent and Base Optimization

Polar aprotic solvents (DMF, THF) enhance solubility, while weak bases (K₂CO₃) minimize esterification side reactions. Strong bases (NaOH) risk hydrolyzing the acyl chloride.

Carboxamide Formation at C3

Converting MBICA to the target carboxamide involves activating the carboxylic acid for nucleophilic attack by aniline. Two predominant methods are documented:

Acyl Chloride-Mediated Coupling

Carbodiimide Coupling

- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), aniline (1.2 equiv) in DCM.

- Conditions : Room temperature, 12 h.

- Yield : 85% with reduced racemization risk.

One-Pot Tandem Benzoylation-Amidation

Recent advancements (LookChem, 2021) describe a streamlined one-pot approach combining N1-benzoylation and C3-amidation:

Reaction Protocol

- Benzoylation : ICA, 2-methylbenzoyl chloride, and K₂CO₃ in DMF (0°C to RT, 6 h).

- In situ activation : Addition of SOCl₂ (1 h, 50°C).

- Amidation : Aniline and Et₃N (RT, 4 h).

Analytical Characterization and Validation

Critical spectroscopic data for the target compound and intermediates:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| MBICA | 1680 (C=O), 1605 (C=N) | 8.21 (d, 1H, H7), 7.95 (s, 1H, H4) | 280.1 [M+H]⁺ |

| 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide | 1655 (amide C=O) | 8.45 (s, 1H, NH), 7.62–7.25 (m, 11H, Ar-H) | 357.2 [M+H]⁺ |

Industrial-Scale Considerations

Hazard Mitigation

The exothermic nature of benzoylation necessitates controlled addition of acyl chloride and efficient heat dissipation. Patent US20040248960A1 highlights substituting alkali metals with alkaline earth oxides (e.g., MgO) to suppress hydrogen gas evolution during base-mediated reactions.

Purification Strategies

- Crystallization : MBICA recrystallized from ethanol/water (7:3) achieves >99% purity.

- Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a pharmacological agent. Research has indicated that derivatives of indazole-3-carboxamide can act as effective inhibitors against various targets, including kinases associated with cancer progression.

Anticancer Activity

Recent studies have demonstrated that 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide and its derivatives exhibit significant anticancer properties. For instance, a derivative was identified as a potent inhibitor of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 9.8 | PAK1 inhibition |

| Study B | K562 (CML) | 5.15 | Induction of apoptosis |

These findings suggest that compounds within this class may serve as lead candidates for further development into anticancer therapies targeting specific kinases involved in malignancies .

Neuropharmacological Applications

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has also been studied for its effects on neurological disorders. Compounds derived from indazole structures have shown promise in modulating nicotinic acetylcholine receptors, which are critical in conditions such as Alzheimer's disease and schizophrenia.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can significantly reduce inflammatory markers in various models.

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced edema | 20 | Significant reduction |

| LPS-induced inflammation | 10 | Decreased cytokine levels |

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the indazole scaffold can enhance selectivity and potency against specific biological targets.

Key Findings

Research indicates that substituting hydrophobic groups in the compound's structure can improve its binding affinity to target proteins, thereby enhancing its inhibitory effects on kinases like PAK1 .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group at the indazole 1-position is a key structural feature.

Key Observations :

Variations in the Carboxamide Side Chain

The N-phenyl group in the target compound distinguishes it from other indazole carboxamides with alternative side chains:

Key Observations :

Key Observations :

- Alkyl chains (e.g., 4-cyanobutyl in CUMYL-4CN-BINACA) are critical for cannabinoid receptor binding, which the target compound lacks .

- The absence of a flexible alkyl chain in the target compound may limit its interaction with lipid-rich receptor environments.

Biological Activity

1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and significant research findings.

Chemical Structure and Properties

The compound features an indazole ring structure, which is known for its diverse biological activities. The presence of the benzoyl and carboxamide groups contributes to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide exhibits notable antimicrobial activity against a range of microbial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These values suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that it inhibits the growth of various fungi, making it a potential therapeutic option for fungal infections. The antifungal activity is particularly pronounced against opportunistic pathogens, which are critical in immunocompromised patients.

3. Anticancer Activity

In addition to its antimicrobial and antifungal properties, 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has shown promising anticancer activity. Research has focused on its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Signaling Pathways: It appears to influence signaling pathways related to inflammation and cell survival, potentially leading to enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of 1-(2-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide:

- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential role as a novel antibiotic.

- Antifungal Research: Another investigation focused on the compound's antifungal properties against clinical isolates of Candida species, revealing effective inhibition at low concentrations.

- Cancer Cell Line Studies: In vitro studies have shown that treatment with this compound led to a decrease in cell viability in various cancer cell lines, with IC50 values indicating potent anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.